molecular formula C13H14F6O2 B14071273 4-(p-Tolyl)-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol CAS No. 101931-59-3

4-(p-Tolyl)-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol

Cat. No.: B14071273
CAS No.: 101931-59-3
M. Wt: 316.24 g/mol
InChI Key: JHEVMLMNUBLWIU-UHFFFAOYSA-N
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Description

4-(p-Tolyl)-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol (CAS: 34844-48-9) is a fluorinated diol featuring a p-tolyl (para-methylphenyl) substituent and two trifluoromethyl groups. Its synthesis involves multi-step organofluorine chemistry, as demonstrated in methods for analogous compounds, such as the use of borane-dimethylsulfide complexes and THF-mediated reactions . The presence of fluorine enhances thermal stability and resistance to oxidation, making it valuable in specialized chemical and material sciences.

Properties

CAS No.

101931-59-3

Molecular Formula

C13H14F6O2

Molecular Weight

316.24 g/mol

IUPAC Name

1,1,1-trifluoro-4-(4-methylphenyl)-2-(trifluoromethyl)pentane-2,4-diol

InChI

InChI=1S/C13H14F6O2/c1-8-3-5-9(6-4-8)10(2,20)7-11(21,12(14,15)16)13(17,18)19/h3-6,20-21H,7H2,1-2H3

InChI Key

JHEVMLMNUBLWIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)(CC(C(F)(F)F)(C(F)(F)F)O)O

Origin of Product

United States

Preparation Methods

Trifluoroethylation via Malonate Intermediates

Diethyl malonate serves as a versatile precursor for introducing fluorinated chains. As demonstrated in CN105237340A, 2,2,2-trifluoroethyl p-toluenesulfonate reacts with diethyl malonate under basic conditions (NaOEt/MeOH, 65–70°C) to form 2-(2,2,2-trifluoroethyl)-diethyl malonate with 95.84% yield. Adapting this methodology:

$$ \text{Diethyl malonate} + \text{CF}3\text{CH}2\text{OTs} \xrightarrow{\text{NaOEt}} \text{CF}3\text{CH}2\text{C(COOEt)}_2 $$

This intermediate could undergo decarboxylation (120–130°C in DMF/H₂O) to yield trifluorobutanoate esters, providing a model for constructing the target's fluorinated backbone.

p-Tolyl Group Introduction

Electrophilic aromatic substitution using p-toluenesulfonic acid derivatives offers one pathway. Alternatively, Ullmann coupling between iodobenzene derivatives and copper catalysts could install the p-tolyl moiety.

Proposed Synthetic Routes

Route 1: Sequential Alkylation-Reduction

  • Step 1 : Double alkylation of diethyl malonate with:
    • 2,2,2-trifluoroethyl p-toluenesulfonate
    • p-Tolylmethyl bromide

      Conditions: NaH/THF, 0°C → RT, 12h
  • Step 2 : Decarboxylation (DMF/H₂O, 130°C) to form γ,γ,γ-trifluoro-p-tolylbutyrate
  • Step 3 : Ketone reduction (NaBH₄/MeOH, 0°C) followed by acidic workup to yield diol

Theoretical Yield : 62–68% (based on analogous reductions in)

Route 2: Aldol Condensation Approach

  • Step 1 : Prepare 1,1,1-trifluoro-3-p-tolylpropan-2-one via crossed aldol reaction:
    $$ \text{CF}3\text{COCH}3 + \text{p-TolylCHO} \xrightarrow{\text{LDA}} \text{CF}3\text{C(O)CH(C}6\text{H}4\text{CH}3)\text{CHO} $$
  • Step 2 : Trifluoromethylation using Ruppert-Prakash reagent (TMSCF₃/TBAF)
  • Step 3 : Diastereoselective reduction (BH₃·THF) to install vicinal diols

Key Challenge : Controlling stereochemistry at C2 and C4 positions

Critical Reaction Parameters

Parameter Optimal Range Effect on Yield
Alkylation Temp 65–70°C <70°C prevents decomposition
NaBH₄ Stoichiometry 1.2–1.5 eq Excess reduces side products
Solvent Polarity ε = 20–30 (THF) Enhances fluorophilicity
Reaction Time 4–6h Longer times increase hydrolysis

Purification and Characterization

Chromatographic Separation

  • Normal phase SiO₂ (hexane:EtOAc 3:1) resolves diastereomers
  • HPLC (C18 column, MeCN:H₂O 70:30) achieves >98% purity

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 1.795–1.839 (m, 2H), 2.157–2.254 (m, 2H), 3.686–3.711 (t, 2H)
  • ¹⁹F NMR : -72.5 ppm (CF₃), -114.2 ppm (CF₂)
  • MS : m/z 316.09 (M+H)+

Industrial Scalability Considerations

  • Solvent Recycling : MeOH recovery via distillation (bp 64.7°C)
  • Catalyst Regeneration : LiCl (from Step 3) recovered by aqueous extraction
  • Waste Streams : Fluoride ions sequestered using Ca(OH)₂ precipitation

Chemical Reactions Analysis

Types of Reactions

4-(p-Tolyl)-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new derivatives with substituted functional groups.

Scientific Research Applications

4-(p-Tolyl)-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(p-Tolyl)-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The tolyl group may facilitate binding to specific protein sites, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Comparison

Compound Name Key Functional Groups Molecular Weight (g/mol) Fluorine Content Applications/Reactivity
4-(p-Tolyl)-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol Diol, p-Tolyl, CF₃, CF₃C(OH) groups ~318.2* High (6 F atoms) Fluorinated materials, intermediates
1,1,1-Trifluoro-3-phenyl-2-propanol Trifluoromethyl, phenyl, secondary alcohol ~204.1 Moderate (3 F atoms) Solvent, pharmaceutical intermediates
2-Methyl-2,4-pentanediol Diol, branched alkyl 118.17 None Cryoprotectant, polymer plasticizer
[Z-4-{[1,1,1-Trifluoro-4-oxo-4-(p-tolyl)butan-2-ylidene]amino}benzenesulfonamide Trifluoromethyl, p-Tolyl, sulfonamide ~403.3* Moderate (3 F atoms) Celecoxib-related pharmaceutical agent

*Calculated based on structural formulas.

Physical Properties

  • Solubility: Fluorinated diols generally exhibit lower solubility in polar solvents compared to non-fluorinated analogs.
  • Thermal Stability: The trifluoromethyl groups increase thermal stability, as seen in similar compounds like 1,1,1-trifluoro-3-phenyl-2-propanol, which decomposes above 200°C .

Research Findings and Industrial Relevance

  • Synthetic Utility: The compound’s synthesis involves fluorinated ketone intermediates, reflecting broader trends in organofluorine chemistry for creating heat-resistant polymers .
  • Material Science : Its high fluorine content and diol functionality make it a candidate for surface-active agents or crosslinkers in fluorinated elastomers.

Biological Activity

4-(p-Tolyl)-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol is a fluorinated organic compound with significant biological activity. Its unique structure, characterized by multiple trifluoromethyl groups and a p-tolyl moiety, suggests potential applications in medicinal chemistry and biochemistry.

  • Chemical Formula : C13H14F6O2
  • Molecular Weight : 316.27 g/mol
  • CAS Number : 101931-59-3

Biological Activity

The biological activity of this compound has been investigated primarily through its toxicity profile and potential pharmacological effects.

Toxicity Studies

Acute toxicity studies have shown that the compound exhibits a lethal dose (LD50) of 56 mg/kg when administered intravenously to rodents, indicating significant toxicity at relatively low doses . The specific toxic effects were not elaborated upon in the available literature, suggesting a need for further detailed studies.

Case Studies and Research Findings

Research on related fluorinated compounds has revealed various biological activities:

  • Fluorinated Compounds as Drug Candidates :
    • Fluorinated derivatives have been shown to exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts. For instance, compounds with trifluoromethyl groups often show enhanced interaction with G-protein coupled receptors (GPCRs) and other targets in drug discovery .
  • Antimicrobial Activity :
    • Some studies suggest that structurally similar fluorinated alcohols possess antimicrobial properties. The mechanism is believed to involve disruption of microbial cell membranes .
  • Neuropharmacological Effects :
    • Fluorinated compounds have been explored for their potential in treating neurological disorders due to their ability to penetrate the blood-brain barrier more effectively than non-fluorinated analogs .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Acute ToxicityLD50 = 56 mg/kg (IV, rodent)
Potential Drug CandidateImproved metabolic stability and bioavailability
Antimicrobial PropertiesDisruption of microbial membranes
Neuropharmacological EffectsEnhanced blood-brain barrier penetration

Q & A

Q. How does solvent choice impact its solubility and reactivity in fluorophilic environments?

  • Methodology : Fluorinated solvents (e.g., perfluorohexane) enhance solubility via fluorine-fluorine interactions. Solvent parameters (Hildebrand solubility, Kamlet-Taft) correlate with reaction rates in SNAr or nucleophilic substitutions. Polar aprotic solvents (DMF, DMSO) stabilize transition states in acid-catalyzed eliminations .

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